molecular formula C11H8F6O2 B12472288 Benzyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate

Benzyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate

Cat. No.: B12472288
M. Wt: 286.17 g/mol
InChI Key: RDOUSGLKMWIHQE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate typically involves the esterification of 3,3,3-trifluoro-2-(trifluoromethyl)propionic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Benzyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include benzyl alcohol, trifluoromethyl-substituted carboxylic acids, and various benzyl derivatives .

Scientific Research Applications

Benzyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Benzyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate exerts its effects involves interactions with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Benzyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate is unique due to its combination of benzyl and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C11H8F6O2

Molecular Weight

286.17 g/mol

IUPAC Name

benzyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate

InChI

InChI=1S/C11H8F6O2/c12-10(13,14)8(11(15,16)17)9(18)19-6-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

RDOUSGLKMWIHQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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